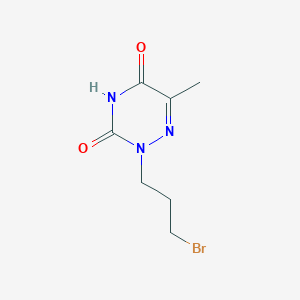![molecular formula C14H12N4O5 B14408199 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol CAS No. 83502-00-5](/img/structure/B14408199.png)
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is an organic compound known for its distinctive chemical structure and reactivity. This compound features a hydrazinylidene group attached to a phenylethanol moiety, with two nitro groups positioned on the phenyl ring. It is often utilized in various chemical reactions and has applications in scientific research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group to form a hydrazone linkage. This process is often carried out in an acidic medium, such as methanol with sulfuric acid, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones with aldehydes and ketones.
Oxidation and Reduction: The nitro groups can participate in redox reactions, altering the compound’s reactivity and properties.
Substitution Reactions: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, aldehydes, ketones, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, which can be further modified to introduce additional functional groups or to enhance their reactivity .
Aplicaciones Científicas De Investigación
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol involves its ability to form stable hydrazone linkages with carbonyl compounds. This reactivity is primarily due to the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The nitro groups on the phenyl ring further enhance the compound’s reactivity by stabilizing the intermediate species formed during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound identification.
2,4-Dinitrophenylhydrazinylidene]acetic acid: Another derivative with similar reactivity but different structural features.
Uniqueness
2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol is unique due to its specific structural arrangement, which combines the reactivity of the hydrazine group with the stability provided by the phenylethanol moiety. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
83502-00-5 |
|---|---|
Fórmula molecular |
C14H12N4O5 |
Peso molecular |
316.27 g/mol |
Nombre IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethanol |
InChI |
InChI=1S/C14H12N4O5/c19-9-13(10-4-2-1-3-5-10)16-15-12-7-6-11(17(20)21)8-14(12)18(22)23/h1-8,15,19H,9H2 |
Clave InChI |
HBCZLTVHJHKEPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



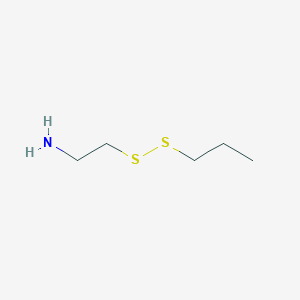
![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
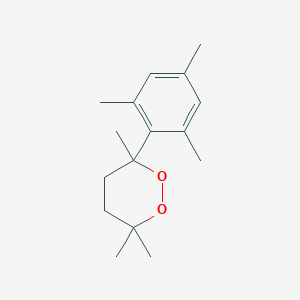
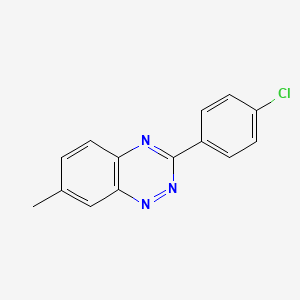
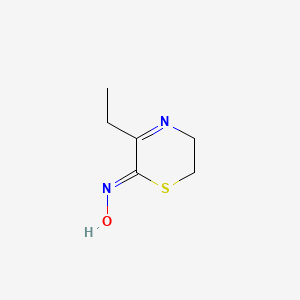
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)


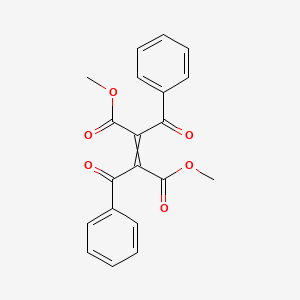
![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)

